molecular formula C18H18N4O4 B11153363 N-[(3,4-dimethoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

N-[(3,4-dimethoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

Cat. No.: B11153363
M. Wt: 354.4 g/mol
InChI Key: VHYBLWUQPQCFJP-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzotriazinyl group and a dimethoxyphenyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide typically involves the following steps:

    Formation of the Benzotriazinyl Intermediate: The initial step involves the preparation of the benzotriazinyl intermediate through a cyclization reaction of appropriate precursors under controlled conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a nucleophilic substitution reaction, where the benzotriazinyl intermediate reacts with a dimethoxyphenyl-containing reagent.

    Acetylation: The final step involves the acetylation of the intermediate to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the benzotriazinyl and dimethoxyphenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled temperature and pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzotriazinyl group may interact with enzymes or receptors, modulating their activity. The dimethoxyphenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3,4-dimethoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide is unique due to its specific combination of benzotriazinyl and dimethoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H18N4O4

Molecular Weight

354.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

InChI

InChI=1S/C18H18N4O4/c1-25-15-8-7-12(9-16(15)26-2)10-19-17(23)11-22-18(24)13-5-3-4-6-14(13)20-21-22/h3-9H,10-11H2,1-2H3,(H,19,23)

InChI Key

VHYBLWUQPQCFJP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CN2C(=O)C3=CC=CC=C3N=N2)OC

Origin of Product

United States

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